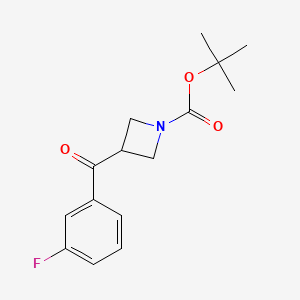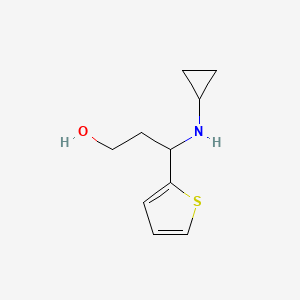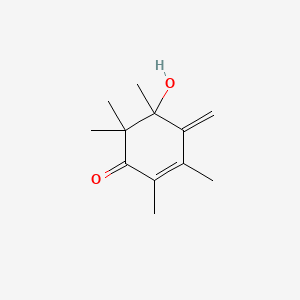
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- is a complex organic compound with a unique structure that includes multiple methyl groups and a hydroxyl group
Métodos De Preparación
The synthesis of 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- can be achieved through several routes. One common method involves the oxidation of cyclohexene in the presence of a silver or palladium catalyst . This process typically requires controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale oxidation reactions using similar catalysts and optimized reaction conditions to maximize yield and efficiency .
Análisis De Reacciones Químicas
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The presence of multiple methyl groups allows for substitution reactions, where one or more methyl groups can be replaced by other functional groups. Common reagents used in these reactions include organocopper nucleophiles, enol silanes, and phosphoniosilylations.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents due to its distinct chemical properties.
Mecanismo De Acción
The mechanism of action for 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the multiple methyl groups provide hydrophobic interactions. These interactions can affect enzyme activity, receptor binding, and other biological processes .
Comparación Con Compuestos Similares
Similar compounds to 2-Cyclohexen-1-one, 5-hydroxy-2,3,5,6,6-pentamethyl-4-methylene- include:
2-Cyclohexen-1-one, 4-(3-hydroxy-1-butenyl)-3,5,5-trimethyl-: This compound has a similar cyclohexenone structure but with different substituents.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: Another related compound with variations in the functional groups attached to the cyclohexenone ring. These compounds share structural similarities but differ in their specific functional groups, leading to unique chemical and biological properties.
Propiedades
Número CAS |
50506-57-5 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
5-hydroxy-2,3,5,6,6-pentamethyl-4-methylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C12H18O2/c1-7-8(2)10(13)11(4,5)12(6,14)9(7)3/h14H,3H2,1-2,4-6H3 |
Clave InChI |
AWDXNCDZBAVUOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(C(C1=C)(C)O)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


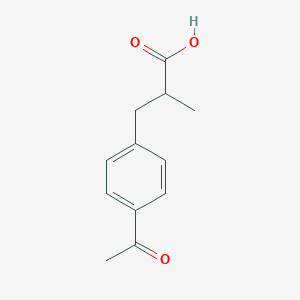
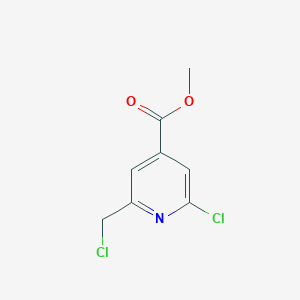
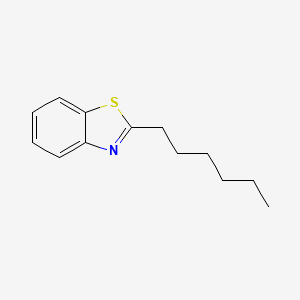
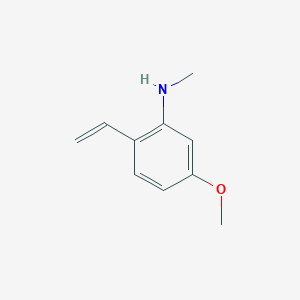
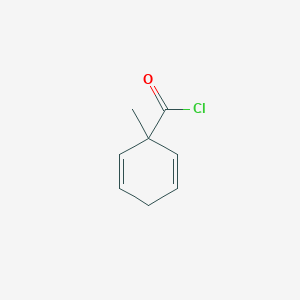
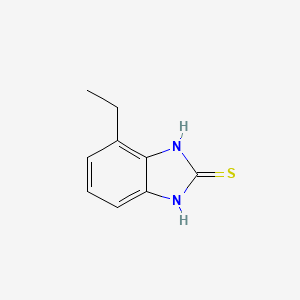
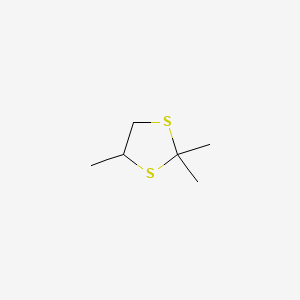
![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)
![Methyl 4-nitrobenzo[d]isoxazole-3-carboxylate](/img/structure/B13965509.png)
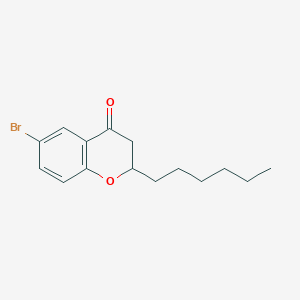
![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)
